molecular formula C14H21NO4S B5651062 N-cyclohexyl-3,4-dimethoxybenzenesulfonamide

N-cyclohexyl-3,4-dimethoxybenzenesulfonamide

Cat. No.: B5651062
M. Wt: 299.39 g/mol
InChI Key: ZCYHDJFVNABHII-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,4-dimethoxybenzenesulfonamide is an organic compound characterized by the presence of a cyclohexyl group attached to a benzenesulfonamide moiety, with methoxy groups at the 3 and 4 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with cyclohexylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be summarized as follows:

3,4-Dimethoxybenzenesulfonyl chloride+CyclohexylamineThis compound+HCl\text{3,4-Dimethoxybenzenesulfonyl chloride} + \text{Cyclohexylamine} \rightarrow \text{this compound} + \text{HCl} 3,4-Dimethoxybenzenesulfonyl chloride+Cyclohexylamine→this compound+HCl

The reaction is typically conducted in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide in acetone.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of N-cyclohexyl-3,4-dimethoxybenzylamine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

N-cyclohexyl-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-cyclohexyl-3,4-dimethoxybenzenesulfonamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3,4-dimethoxybenzenesulfonamide: Characterized by the presence of cyclohexyl and methoxy groups.

    N-cyclohexyl-4-methoxybenzenesulfonamide: Lacks one methoxy group compared to the target compound.

    N-cyclohexyl-3,4-dihydroxybenzenesulfonamide: Contains hydroxyl groups instead of methoxy groups.

Uniqueness

This compound is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological or chemical properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

N-cyclohexyl-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-18-13-9-8-12(10-14(13)19-2)20(16,17)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYHDJFVNABHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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